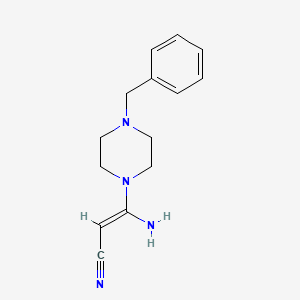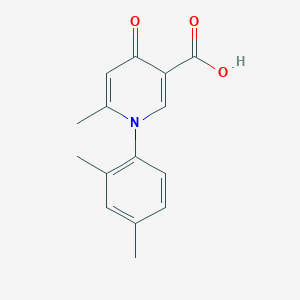
2-(1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)propanoic acid
Vue d'ensemble
Description
2-(1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)propanoic acid, commonly known as 2-DMPPA, is a synthetic organic compound that is widely used in a variety of scientific research applications. It is a member of the propanoic acid family, and has a molecular weight of 178.2 g/mol. 2-DMPPA has been used in the synthesis of a number of compounds, including peptides, nucleosides, and other pharmaceuticals. In addition, it has been used in the preparation of various polymers, as well as in the production of dye intermediates.
Mécanisme D'action
2-DMPPA is an organic compound that has a number of different chemical properties. It is a weak acid, and is capable of forming hydrogen bonds with a variety of other molecules. It is also capable of forming hydrogen bonds with proteins, which can lead to changes in the structure and function of proteins. In addition, 2-DMPPA is capable of forming hydrogen bonds with DNA, which can lead to changes in the structure and function of DNA.
Biochemical and Physiological Effects
2-DMPPA has been shown to have a number of biochemical and physiological effects on a variety of biological systems. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. In addition, 2-DMPPA has been shown to have anti-inflammatory and anti-oxidant properties. Furthermore, it has been shown to have an effect on the expression of various genes, as well as on the expression of various proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-DMPPA has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, and does not easily degrade in the presence of air or light. In addition, it is a relatively non-toxic compound, and can be easily handled in the laboratory. However, 2-DMPPA is a relatively weak acid, and is not very soluble in water. As a result, it can be difficult to dissolve in aqueous solutions. Furthermore, it can be difficult to control the concentration of 2-DMPPA in a solution.
Orientations Futures
The use of 2-DMPPA in scientific research is likely to continue to grow in the future. As more is learned about the chemical properties of 2-DMPPA, it is likely to become increasingly useful in the synthesis of a variety of compounds, such as peptides, nucleosides, and other pharmaceuticals. In addition, it is likely to become increasingly useful in the analysis of proteins, cell membranes, and other biological systems. Furthermore, it is likely to become increasingly useful in the preparation of various polymers, as well as in the production of dye intermediates.
Applications De Recherche Scientifique
2-DMPPA is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of peptides, nucleosides, and other pharmaceuticals. In addition, it has been used in the preparation of various polymers, as well as in the production of dye intermediates. 2-DMPPA has also been used as a tool for the analysis of proteins, cell membranes, and other biological systems.
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-4(8(14)15)5-6(12)10(2)9(16)11(3)7(5)13/h4-5H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHXSOJYPPJFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone](/img/structure/B3037337.png)




![5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3037347.png)
![2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3037348.png)




![2-[(6,7-Dimethoxy-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol](/img/structure/B3037358.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether](/img/structure/B3037360.png)